molecular formula C20H38AuO2PS+ B14505083 Gold;tricyclohexyl(ethylsulfonyl)phosphanium CAS No. 63632-55-3

Gold;tricyclohexyl(ethylsulfonyl)phosphanium

Cat. No.: B14505083
CAS No.: 63632-55-3
M. Wt: 570.5 g/mol
InChI Key: QASSDXOKQUQPBT-UHFFFAOYSA-N
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Description

Gold;tricyclohexyl(ethylsulfonyl)phosphanium is a compound that features a gold atom coordinated to a tricyclohexylphosphine ligand and an ethylsulfonyl group. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in catalysis, materials science, and medicinal chemistry.

Preparation Methods

The synthesis of Gold;tricyclohexyl(ethylsulfonyl)phosphanium typically involves the reaction of a gold precursor, such as gold chloride, with tricyclohexylphosphine and an ethylsulfonyl reagent. The reaction conditions often require a solvent like dichloromethane and may involve heating to facilitate the formation of the desired product. Industrial production methods would likely scale up this process, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Gold;tricyclohexyl(ethylsulfonyl)phosphanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gold(III) species.

    Reduction: It can be reduced back to gold(I) or even elemental gold under certain conditions.

    Substitution: The tricyclohexylphosphine ligand can be substituted with other ligands, altering the compound’s properties. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Gold;tricyclohexyl(ethylsulfonyl)phosphanium has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation.

    Medicine: Gold compounds are investigated for their therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in materials science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which Gold;tricyclohexyl(ethylsulfonyl)phosphanium exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the gold center plays a crucial role in facilitating these processes.

Comparison with Similar Compounds

Gold;tricyclohexyl(ethylsulfonyl)phosphanium can be compared to other gold-phosphine complexes, such as:

    Gold;triphenylphosphine: This compound features a triphenylphosphine ligand instead of tricyclohexylphosphine, which can result in different reactivity and applications.

    Gold;triethylphosphine: The triethylphosphine ligand provides different steric and electronic properties compared to tricyclohexylphosphine.

    Gold;trimethylphosphine: This compound has a smaller phosphine ligand, which can influence its catalytic activity and stability. The uniqueness of this compound lies in its specific ligand environment, which can impart unique reactivity and stability compared to other gold-phosphine complexes.

Properties

CAS No.

63632-55-3

Molecular Formula

C20H38AuO2PS+

Molecular Weight

570.5 g/mol

IUPAC Name

gold;tricyclohexyl(ethylsulfonyl)phosphanium

InChI

InChI=1S/C20H38O2PS.Au/c1-2-24(21,22)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h18-20H,2-17H2,1H3;/q+1;

InChI Key

QASSDXOKQUQPBT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)[P+](C1CCCCC1)(C2CCCCC2)C3CCCCC3.[Au]

Origin of Product

United States

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